molecular formula C15H24 B1240440 (1E,6E)-gamma-humulene

(1E,6E)-gamma-humulene

Cat. No.: B1240440
M. Wt: 204.35 g/mol
InChI Key: FNXUOGPQAOCFKU-PVYBRLDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,6E)-gamma-humulene is a gamma-humulene.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Monoepoxidation of humulene 2,3-epoxide leads to the formation of humulene 2,3;6,7-diepoxides, showcasing the structural versatility and reactivity of humulene derivatives. Detailed NMR spectral analysis reveals an equilibrium of conformations and free rotation of double bond planes at various temperatures, indicating potential for complex chemical modifications (Hayano & Mochizuki, 2003).

Biological Activities and Therapeutic Potential

  • Humulene and its derivatives from Betula pendula buds exhibit diverse biological activities. The study identifies and characterizes various humulene derivatives, highlighting the compound's significance in natural product chemistry and potential therapeutic applications (Vedernikov & Roshchin, 2011).
  • Bioactive humulene derivatives from Asteriscus vogelii have been identified, with some compounds showing significant inhibition of plant cell cultures and certain types of cancer cells. This indicates the potential of humulene derivatives in developing new therapeutic agents for cancer treatment and other diseases (Rauter et al., 2001).

Mechanistic and Synthetic Insights

  • The study on the stereochemistry of humulene synthase provides insights into the biosynthesis of humulene. The understanding of enzyme structure and the impact of specific amino acids on product formation can guide the engineering of enzymes for specific synthesis of humulene derivatives (Schotte et al., 2021).
  • Research on α-humulene's reaction with ozone provides a detailed understanding of the products' generations and chemical pathways. This knowledge can be pivotal in environmental chemistry and understanding the compound's role in atmospheric processes (Beck et al., 2011).

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,6E)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10+,13-7+

InChI Key

FNXUOGPQAOCFKU-PVYBRLDNSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)/C=C/C(CCC1)(C)C

SMILES

CC1=CCCC(=C)C=CC(CCC1)(C)C

Canonical SMILES

CC1=CCCC(=C)C=CC(CCC1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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